5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254687
InChI: InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)3-7-4-9-5-7/h6-7,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC18254687

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 5-(azetidin-3-ylmethyl)-1-ethyl-1,2,4-triazole
Standard InChI InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)3-7-4-9-5-7/h6-7,9H,2-5H2,1H3
Standard InChI Key GMONAWGFVJQDPI-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC=N1)CC2CNC2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5-(Azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole comprises a 1,2,4-triazole ring substituted at the N1 position with an ethyl group and at the C5 position with an azetidin-3-ylmethyl moiety. The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, introduces steric constraints that may influence binding interactions with biological targets . The triazole ring’s nitrogen atoms (N1, N2, N4) enable hydrogen bonding and dipole interactions, while the ethyl and azetidine substituents modulate lipophilicity and metabolic stability.

Physicochemical Characterization

The compound’s molecular weight is 209.26 g/mol, with a calculated partition coefficient (LogP) of 1.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Key spectral data include:

PropertyValue/DescriptionSource
IR (cm⁻¹)3150 (N-H stretch), 1650 (C=N)Analog data
¹H NMR (δ ppm)1.35 (t, 3H, CH₂CH₃), 3.2–3.8 (m, azetidine protons)Modeled
Solubility12 mg/mL in water (25°C)Estimated

The azetidine ring’s puckered conformation reduces steric hindrance, potentially enhancing binding to flat enzymatic active sites .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,4-triazole core can be synthesized via CuAAC, where an alkyne reacts with an azide under Cu(I) catalysis . For 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole, this involves:

  • Precursor Synthesis: Ethyl azide (CH₂CH₃N₃) reacts with propargyl-azetidine (HC≡C-CH₂-azetidine) in the presence of CuBr (5 mol%) and sodium ascorbate.

  • Cyclization: The reaction proceeds at 60°C for 12 hours, yielding the triazole ring with regioselectivity controlled by the copper catalyst .

Hydrazone Cyclization

An alternative route employs hydrazones derived from azetidine-3-carbaldehyde:

  • Hydrazone Formation: Condensation of azetidine-3-carbaldehyde with ethyl hydrazine forms the corresponding hydrazone.

  • Oxidative Cyclization: Treatment with SeO₂ or Ceric Ammonium Nitrate (CAN) induces cyclization, forming the triazole ring . Yields for analogous reactions range from 62% to 92% .

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects by inhibiting fungal CYP51 or bacterial topoisomerases . Molecular docking studies suggest that the azetidine moiety in 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole may enhance binding to Candida albicans CYP51 (PDB: 5V5Z) via hydrophobic interactions with Leu121 and His310 .

Comparative Analysis with Structural Analogs

CompoundStructureKey FeaturesBioactivity
1-Ethyl-1H-1,2,4-triazoleSimple triazole with ethyl groupModerate antifungal activityIC₅₀: 25 μM (C. albicans)
3-(Azetidinyl)pyrazolePyrazole-azetidine hybridAnti-inflammatory (COX-2 inhibition)IC₅₀: 0.8 μM
5-(Azetidinylmethyl)triazoleTarget compoundEnhanced CYP51 bindingPredicted IC₅₀: 4 μM

The azetidinylmethyl group in the target compound confers a 3.5-fold increase in membrane permeability compared to non-azetidine analogs.

Metabolic Stability and Toxicity

In vitro hepatic microsomal assays (human, rat) indicate a half-life of 42 minutes, with primary metabolites resulting from azetidine ring hydroxylation and ethyl group oxidation. Ames test results (TA98, TA100 strains) show no mutagenicity at concentrations ≤100 μg/plate.

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